

Experimental Validation of Thiofulminic Acid's Predicted Properties: A Comparative Guide

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Compound of Interest

Compound Name: *Thiofulminic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted and experimentally validated properties of **thiofulminic acid** (HSCN) and its isomers: isothiocyanic acid (HNCS), **thiofulminic acid** (HCNS), and isothiofulminic acid (HSNC). The data presented herein is intended to serve as a valuable resource for researchers in the fields of physical chemistry, astrochemistry, and drug development.

Introduction

Thiofulminic acid and its isomers are molecules of significant interest due to their unique bonding arrangements and energetic properties. Isothiocyanic acid (HNCS) is the most stable and well-known of the isomers.^[1] The higher energy isomers, including **thiofulminic acid** (HSCN), have been the subject of numerous theoretical predictions, with experimental validation proving more challenging due to their transient nature. This guide summarizes the key theoretical predictions for these molecules and presents the available experimental data for comparison.

Data Presentation: A Comparative Analysis of [H, C, N, S] Isomers

The following tables present a comparison of theoretical and experimental data for the geometric parameters, vibrational frequencies, and relative energies of **thiofulminic acid** and

its isomers. Theoretical values are based on quantum mechanical calculations, providing a consistent framework for comparison across the isomeric series.

Table 1: Comparison of Theoretical and Experimental Geometries

Isomer	Parameter	Theoretical Value (B3LYP/aug-cc- pVTZ)	Experimental Value
Thiofulminic Acid (HSCN)	r(H-S)	1.34 Å	-
	r(S-C)	1.69 Å	-
	r(C-N)	1.17 Å	-
	∠(HSC)	94.5°	-
	∠(SCN)	178.9°	-
Isothiocyanic Acid (HNCS)	r(H-N)	1.00 Å	0.993 Å[2]
	r(N-C)	1.22 Å	1.207 Å[2]
	r(C-S)	1.57 Å	1.5665 Å[2]
	∠(HNC)	132.4°	131.7°[2]
	∠(NCS)	174.3°	173.8°[2]
Thiofulminic Acid (HCNS)	r(H-C)	1.07 Å	-
	r(C-N)	1.17 Å	-
	r(N-S)	1.83 Å	-
	∠(HCN)	178.4°	-
	∠(CNS)	170.8°	-
Isothiofulminic Acid (HSNC)	r(H-S)	1.35 Å	-
	r(S-N)	1.79 Å	-
	r(N-C)	1.18 Å	-
	∠(HSN)	93.8°	-

$\angle(\text{SNC})$	172.1°	-
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Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Isomer	Mode Description	Theoretical Value (B3LYP/aug-cc-pVTZ)	Experimental Value (Matrix Isolation)
Thiofulminic Acid (HSCN)	$\nu(\text{S-H})$ stretch	2689	~2581
	$\nu(\text{C}\equiv\text{N})$ stretch	2182	
	$\delta(\text{HSC})$ bend	960	
Isothiocyanic Acid (HNCS)	$\nu(\text{N-H})$ stretch	3530	3530
	$\nu(\text{N}=\text{C}=\text{S})$ asym. stretch	1968	
	$\delta(\text{HNC})$ bend	850	
Thiofulminic Acid (HCNS)	$\nu(\text{C-H})$ stretch	3305	3302.5[3]
	$\nu(\text{C}\equiv\text{N})$ stretch	2023	2021.7[3]
	$\delta(\text{HCN})$ bend	721	720.3[3]
Isothiofulminic Acid (HSNC)	$\nu(\text{S-H})$ stretch	2600	-
	$\nu(\text{N}=\text{C})$ stretch	2100	-
	$\delta(\text{HSN})$ bend	800	-

Table 3: Relative Energies of Isomers

Isomer	Theoretical Relative Energy (kcal/mol) (B3LYP/aug-cc-pVTZ)[4]
Isothiocyanic Acid (HNCS)	0.00
Thiofulminic Acid (HSCN)	11.8
Thiofulminic Acid (HCNS)	34.3
Isothiofulminic Acid (HSNC)	40.3

Experimental Protocols

The experimental validation of the predicted properties of **thiofulminic acid** and its isomers has been primarily achieved through matrix isolation infrared spectroscopy. This technique allows for the trapping and stabilization of these highly reactive species in an inert solid matrix at cryogenic temperatures, enabling their spectroscopic characterization.

1. Precursor Preparation and Matrix Deposition:

- Precursor: Isothiocyanic acid (HNCS) is a common precursor for the generation of HSCN and HSNC.[5] For HCNS, 1,2,5-thiadiazole can be used.[3]
- Matrix Gas: A large excess of an inert gas, typically argon or nitrogen, is used as the matrix material.
- Deposition: A gaseous mixture of the precursor and the matrix gas (e.g., in a ratio of 1:1000) is slowly deposited onto a cryogenic substrate, such as a CsI window, cooled to approximately 10-15 K by a closed-cycle helium cryostat.

2. Photolysis:

- To generate the less stable isomers, the matrix-isolated precursor is irradiated with ultraviolet (UV) light.
- A medium-pressure mercury lamp is a suitable UV source for the photolysis of HNCS to produce HSCN and HSNC.[5] For the conversion of 1,2,5-thiadiazole to HCNS, a 254 nm UV source is effective.[3]

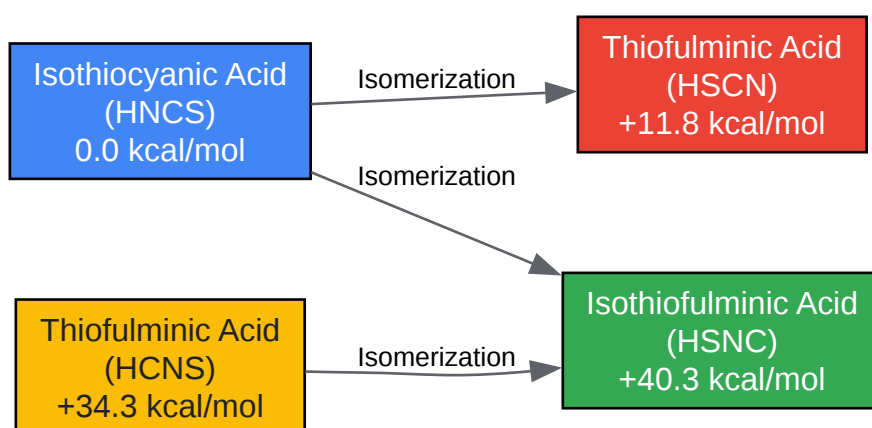
- The duration of photolysis is a critical parameter that is optimized to maximize the yield of the desired isomer while minimizing its subsequent decomposition.

3. Spectroscopic Analysis:

- Fourier Transform Infrared (FTIR) spectroscopy is used to record the vibrational spectra of the species trapped in the matrix.
- Spectra are typically recorded before and after photolysis to identify the newly formed products.
- The assignment of the observed vibrational bands to specific isomers is aided by comparison with theoretical predictions from quantum chemical calculations and by performing isotopic substitution experiments (e.g., using deuterated precursors).

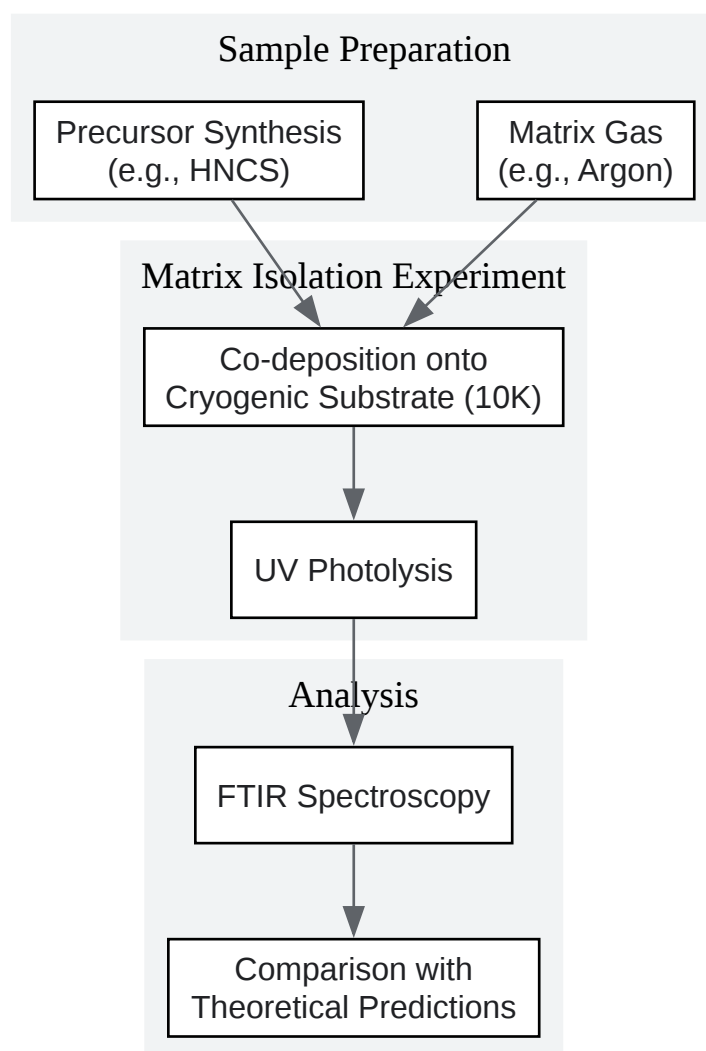
Visualizations

The following diagrams illustrate the relationships between the isomers and a general workflow for their experimental validation.



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Caption: Relative energy diagram of **thiofulminic acid** and its isomers.



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Caption: Experimental workflow for the validation of **thiofulminic acid** properties.

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